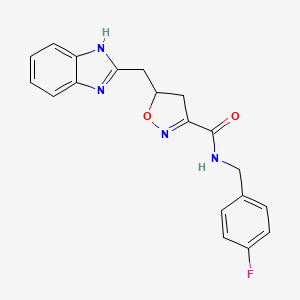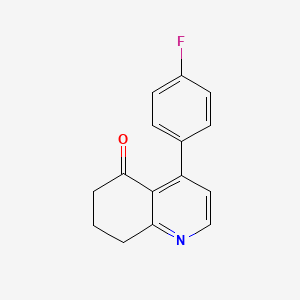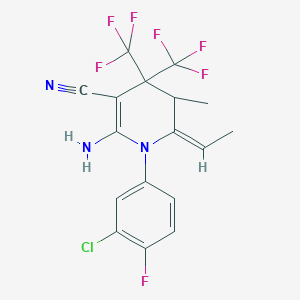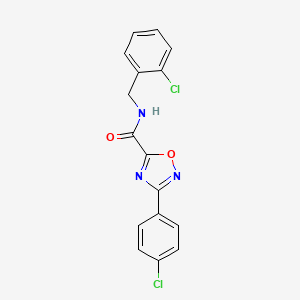![molecular formula C17H13N5O3 B11474916 [5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11474916.png)
[5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-AMINO-4-CYANO-2-{[(E)-ETHYLIDENEAMINO]OXY}-2-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, methoxy, and ethylideneamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-AMINO-4-CYANO-2-{[(E)-ETHYLIDENEAMINO]OXY}-2-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the amino, cyano, and methoxy groups through various substitution reactions. The ethylideneamino group is usually introduced via a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(5-AMINO-4-CYANO-2-{[(E)-ETHYLIDENEAMINO]OXY}-2-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group could yield a nitro compound, while reduction of the cyano group could yield an amine.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s functional groups may interact with biological molecules, making it a potential candidate for drug development or as a biochemical probe.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound may have applications in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 2-(5-AMINO-4-CYANO-2-{[(E)-ETHYLIDENEAMINO]OXY}-2-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity. The pathways involved would be determined by the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
Similar compounds include other substituted furans and nitriles, such as:
- 2-(4-METHOXYPHENYL)-3-CYANO-4,5-DIHYDROFURAN
- 2-(5-AMINO-4-CYANO-2-{[(E)-METHYLIDENEAMINO]OXY}-2-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE
Uniqueness
The uniqueness of 2-(5-AMINO-4-CYANO-2-{[(E)-ETHYLIDENEAMINO]OXY}-2-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity
特性
分子式 |
C17H13N5O3 |
|---|---|
分子量 |
335.32 g/mol |
IUPAC名 |
2-[5-amino-4-cyano-2-[(E)-ethylideneamino]oxy-2-(4-methoxyphenyl)furan-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C17H13N5O3/c1-3-22-25-17(12-4-6-13(23-2)7-5-12)15(11(8-18)9-19)14(10-20)16(21)24-17/h3-7H,21H2,1-2H3/b22-3+ |
InChIキー |
KDDCQOPQGVERPB-HEQWTUPCSA-N |
異性体SMILES |
C/C=N/OC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C2=CC=C(C=C2)OC |
正規SMILES |
CC=NOC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-butyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11474839.png)
![7-amino-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11474850.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(morpholin-4-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474858.png)
![N,N'-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclohexanecarboxamide](/img/structure/B11474860.png)
![N-(3-carbamoyl-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B11474866.png)

![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1-[6-(pyrrolidin-1-yl)pyridazin-3-yl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474877.png)

![6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11474884.png)
![4-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine](/img/structure/B11474887.png)


![1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-methoxyphenyl)methyl]-](/img/structure/B11474926.png)
